3-(4-Bromophenyl)-5-(1-tosylpiperidin-3-yl)-1,2,4-oxadiazole

Physicochemical property Lipophilicity Permeability

3-(4-Bromophenyl)-5-(1-tosylpiperidin-3-yl)-1,2,4-oxadiazole (CAS 1031637-87-2) is a synthetic 1,2,4-oxadiazole derivative with a 4-bromophenyl substituent at position 3 and a 1-tosylpiperidin-3-yl substituent at position 5. This compound belongs to a class of heterocycles widely explored for their biological activity, but its precise substitution pattern—featuring a 3-piperidinyl attachment point and a tosyl group—creates a unique steric and electronic environment that distinguishes it from the more common 4-piperidinyl regioisomers.

Molecular Formula C20H20BrN3O3S
Molecular Weight 462.36
CAS No. 1031637-87-2
Cat. No. B2960982
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Bromophenyl)-5-(1-tosylpiperidin-3-yl)-1,2,4-oxadiazole
CAS1031637-87-2
Molecular FormulaC20H20BrN3O3S
Molecular Weight462.36
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)C3=NC(=NO3)C4=CC=C(C=C4)Br
InChIInChI=1S/C20H20BrN3O3S/c1-14-4-10-18(11-5-14)28(25,26)24-12-2-3-16(13-24)20-22-19(23-27-20)15-6-8-17(21)9-7-15/h4-11,16H,2-3,12-13H2,1H3
InChIKeyGKTQIFPVHDDFJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Why 3-(4-Bromophenyl)-5-(1-tosylpiperidin-3-yl)-1,2,4-oxadiazole (CAS 1031637-87-2) Is a Structurally Distinct 1,2,4-Oxadiazole for Specialized Procurement


3-(4-Bromophenyl)-5-(1-tosylpiperidin-3-yl)-1,2,4-oxadiazole (CAS 1031637-87-2) is a synthetic 1,2,4-oxadiazole derivative with a 4-bromophenyl substituent at position 3 and a 1-tosylpiperidin-3-yl substituent at position 5 [1]. This compound belongs to a class of heterocycles widely explored for their biological activity, but its precise substitution pattern—featuring a 3-piperidinyl attachment point and a tosyl group—creates a unique steric and electronic environment that distinguishes it from the more common 4-piperidinyl regioisomers [1].

Why Generic 1,2,4-Oxadiazole Substitution Falls Short for 3-(4-Bromophenyl)-5-(1-tosylpiperidin-3-yl)-1,2,4-oxadiazole (CAS 1031637-87-2)


Simple in-class substitution of 3-(4-bromophenyl)-5-(1-tosylpiperidin-3-yl)-1,2,4-oxadiazole with other 1,2,4-oxadiazoles is contraindicated because the position of the piperidine attachment (C-3 vs. C-4 of the piperidine ring) critically influences both the molecular shape and the orientation of the tosyl group, which are known to dictate receptor complementarity in oxadiazole-based bioactive molecules [1]. Furthermore, the combination of a 4-bromophenyl ring with a tosylated piperidine creates a specific halogen-bond donor/acceptor profile and lipophilicity (XLogP3-AA = 4.3 [1]) that cannot be replicated by chlorophenyl, fluorophenyl, or non-halogenated analogs, which would alter target binding energetics and pharmacokinetic properties.

Quantitative Differentiation Evidence for 3-(4-Bromophenyl)-5-(1-tosylpiperidin-3-yl)-1,2,4-oxadiazole (CAS 1031637-87-2) vs. Closest Analogs


Distinct Topological Polar Surface Area (tPSA) and Lipophilicity Profile Compared to 4-Piperidinyl Regioisomer

The target compound exhibits a computed topological polar surface area (tPSA) of 84.7 Ų and an XLogP3-AA of 4.3 [1]. Although quantitative data for the 4-piperidinyl regioisomer (3-(4-bromophenyl)-5-(1-tosylpiperidin-4-yl)-1,2,4-oxadiazole) is not available in the public domain, class-level inference indicates that the 3-piperidinyl attachment alters the spatial orientation of the tosyl group, thereby modifying the effective polar surface area and lipophilicity relative to the 4-substituted variant. In structure-activity relationships for oxadiazole-based proteasome inhibitors [2], subtle changes in piperidine ring attachment point have been shown to shift potency by >10-fold, underscoring the critical nature of this regioisomer distinction.

Physicochemical property Lipophilicity Permeability

Bromophenyl Substituent Contributes Unique Halogen Bonding vs. Chlorophenyl and Fluorophenyl Analogs

The 4-bromophenyl group on the target compound enables halogen bonding interactions that are quantitatively distinct from 4-chlorophenyl or 4-fluorophenyl analogs. The σ-hole on bromine is larger and more electropositive than on chlorine or fluorine, leading to stronger halogen bond donor capacity. While direct head-to-head binding data for the target compound versus its 4-chlorophenyl analog is not available, computational studies on halogenated oxadiazoles have demonstrated that Br→O=C halogen bond distances (≈3.1 Å) are significantly shorter than Cl→O=C distances (≈3.3 Å), corresponding to a 0.5–1.0 kcal/mol difference in binding enthalpy [2]. The target compound's bromophenyl is therefore expected to engage targets with greater enthalpic contribution than the corresponding chlorophenyl derivative.

Halogen bonding Molecular recognition Lead optimization

Greater Molecular Weight and Steric Bulk Differentiate from Des-bromo and Des-tosyl Scaffolds

The target compound has a molecular weight of 462.4 g/mol [1], which is substantially higher than the des-tosyl analog 3-(4-bromophenyl)-5-(piperidin-3-yl)-1,2,4-oxadiazole (CAS 858880-45-2; MW ≈308.2 g/mol) . The addition of the tosyl group adds 154.2 g/mol and introduces a sulfonamide moiety that can act as both a hydrogen bond acceptor and a metabolically stabilizing group. In oxadiazole-based lead series, tosyl incorporation has been associated with improved metabolic stability and altered tissue distribution, although specific comparative PK data for this pair are not publicly available.

Molecular weight Steric bulk Fragment growth

Optimal Research and Industrial Scenarios for Procuring 3-(4-Bromophenyl)-5-(1-tosylpiperidin-3-yl)-1,2,4-oxadiazole (CAS 1031637-87-2)


Fragment-Based Drug Discovery Requiring Specific Halogen Bonding Interactions

The 4-bromophenyl moiety provides a halogen bond donor with distinct geometry and strength [3] compared to chloro or fluoro analogs. Researchers designing fragment libraries for targets with accessible carbonyl or carboxylate groups can leverage this compound to probe halogen bond-driven affinity [1].

Synthesis of Tosyl-Protected Oxadiazole Libraries for Metabolic Stability Screening

The tosyl group on the piperidine nitrogen serves as both a protecting group and a potential metabolic shield. This compound can be used as a key intermediate for generating diverse N-sulfonylated oxadiazole analogs [1], enabling parallel assessment of metabolic stability in microsome assays relative to des-tosyl counterparts .

Regioisomer-Dependent Structure-Activity Relationship (SAR) Studies

Because the piperidine is linked through its 3-position, this compound is essential for SAR campaigns aiming to map the spatial requirements of the piperidine attachment point. Previous oxadiazole series have shown ≥10-fold potency shifts depending on this connectivity [2], making the 3-piperidinyl isomer a critical probe.

Quote Request

Request a Quote for 3-(4-Bromophenyl)-5-(1-tosylpiperidin-3-yl)-1,2,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.